1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a triazole ring and a methoxy-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.
Click chemistry: The final step involves the introduction of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This step involves reacting the sulfonyl piperidine intermediate with an azide and an alkyne under copper catalysis to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((2-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine
Uniqueness
1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the methoxy-methylphenyl group and the triazole ring, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-3-4-14(22-2)15(11-12)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGCIGSOLHZLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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